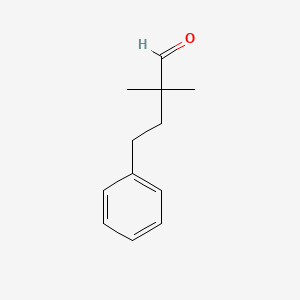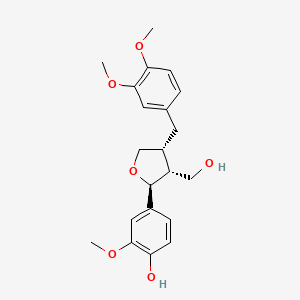
2,2-Dimethyl-4-phenylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-phenylbutanal is an organic compound belonging to the class of aldehydes It features a phenyl group attached to the fourth carbon of a butanal chain, with two methyl groups attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-phenylbutanal typically involves the following steps:
Grignard Reaction: The reaction between phenylmagnesium bromide and 2,2-dimethylpropanal can yield this compound. This reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.
Aldol Condensation: Another method involves the aldol condensation of acetone with benzaldehyde, followed by hydrogenation and subsequent oxidation to form the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or aldol condensations, utilizing continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2,2-Dimethyl-4-phenylbutanoic acid.
Reduction: Reduction of this aldehyde can yield the corresponding alcohol, 2,2-Dimethyl-4-phenylbutanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.
Major Products:
Oxidation: 2,2-Dimethyl-4-phenylbutanoic acid.
Reduction: 2,2-Dimethyl-4-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-phenylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a bioactive compound are ongoing.
Medicine: Research is being conducted on its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-phenylbutanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in further chemical reactions. Its phenyl group allows it to engage in π-π interactions with aromatic residues in biological molecules, potentially affecting enzyme activity and receptor binding.
Comparación Con Compuestos Similares
2,2-Dimethylbutanal: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenylbutanal: Lacks the two methyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-4-phenylbutanoic acid: The oxidized form of 2,2-Dimethyl-4-phenylbutanal, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the phenyl and dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-phenylbutanal |
InChI |
InChI=1S/C12H16O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
IGUOMHOCGNRMOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)









![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)

